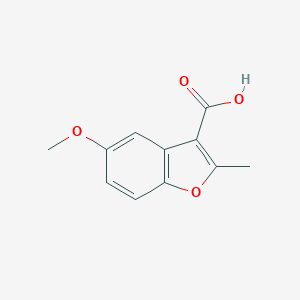

5-Methoxy-2-methyl-benzofuran-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-10(11(12)13)8-5-7(14-2)3-4-9(8)15-6/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHSSGDUMLTSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350135 | |

| Record name | 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29735-88-4 | |

| Record name | 5-Methoxy-2-methyl-3-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29735-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid

This technical guide provides a detailed overview of the primary synthesis pathways for 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis Pathway 1: From 4-Methoxyphenol

One common and effective route to synthesize this compound begins with the readily available starting material, 4-methoxyphenol. This multi-step synthesis involves a Perkin-like reaction followed by hydrolysis.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate

A mixture of 4-methoxyphenol, ethyl acetoacetate, and a suitable condensing agent (e.g., concentrated sulfuric acid or a Lewis acid) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate.

Step 2: Hydrolysis to this compound

The ethyl ester from the previous step is subjected to hydrolysis using an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide, in a solvent like ethanol. The mixture is refluxed for several hours. After the reaction is complete, the solvent is evaporated, and the residue is dissolved in water. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The resulting solid is filtered, washed with water, and dried to afford this compound. A patent (CN113698375) describes a similar procedure with a high yield.[1]

Quantitative Data

| Step | Product | Reagents | Conditions | Yield | Reference |

| 1 | Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate | 4-methoxyphenol, Ethyl acetoacetate, H₂SO₄ | Heating | - | General Method |

| 2 | This compound | Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate, KOH, Ethanol, Water | Reflux, 12 h, 80°C | 97% | [1] |

Synthesis Pathway Diagram

References

In-Depth Technical Guide: 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid (CAS 29735-88-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid (CAS number: 29735-88-4), a benzofuran derivative with potential applications in pharmaceutical research. The document details its physicochemical properties, synthesis protocols, and potential biological activities, drawing from available scientific literature.

Core Compound Specifications

Basic chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 29735-88-4 | [1] |

| Molecular Formula | C₁₁H₁₀O₄ | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Appearance | Solid | [2] |

| SMILES | CC1=C(C(=O)O)C2=C(O1)C=C(OC)C=C2 | [] |

| InChI Key | RSHSSGDUMLTSEG-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on the synthesis of its derivatives. A common approach involves the synthesis of a methyl ester precursor followed by hydrolysis.

Experimental Protocol: Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

A precursor to the target carboxylic acid, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, can be synthesized from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.[4][5]

Materials:

-

5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

-

Dimethyl sulfate ((CH₃O)₂SO₂)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Silica gel for column chromatography

-

Chloroform

Procedure:

-

A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), potassium carbonate (20 mmol), and an excess of dimethyl sulfate (60 mmol) in 30 mL of acetone is refluxed for 48 hours.[4]

-

Upon completion of the reaction, the hot mixture is filtered to remove inorganic salts.[4]

-

The solvent is evaporated from the filtrate.[4]

-

The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent to yield the methyl ester as a white powder.[4]

Experimental Protocol: Hydrolysis to this compound

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under basic conditions, as demonstrated for a structurally similar compound, methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate.[6]

Materials:

-

Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

-

2 M Sodium hydroxide (NaOH) solution

-

Ethanol

-

2 M Hydrochloric acid (HCl)

Procedure:

-

A mixture of the methyl ester (0.0008 mol) and 2 M NaOH (0.6 mL, 0.0012 mol) in ethanol (1.2 mL) is heated for 1 hour.[6]

-

The majority of the solvent is evaporated.[6]

-

The residue is acidified with 2 M HCl, leading to the precipitation of the carboxylic acid.[6]

-

The mixture is cooled to room temperature, and the precipitate is collected by filtration.[6]

Spectroscopic Data

¹H-NMR Data for Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (in CDCl₃): [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.44 | d, J = 2.7 Hz | 1H | Ar-H |

| 7.33 | d, J = 9 Hz | 1H | Ar-H |

| 6.85 | m | 1H | Ar-H |

| 3.94 | s | 3H | -COOCH₃ |

| 3.87 | s | 3H | -OCH₃ |

| 2.74 | s | 3H | -CH₃ |

While experimental ¹³C-NMR, IR, and mass spectrometry data for the title compound are not published, predicted data and data from analogous compounds can offer insights. For instance, the ¹³C-NMR chemical shifts for aromatic carbons typically appear in the range of 125-150 ppm, while the carboxylic acid carbon would be expected around 170-185 ppm.[7][8] The infrared spectrum would likely show characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O stretches associated with the ether and ester groups.[9]

Potential Biological Activities and Mechanism of Action

The biological activities of this compound have not been specifically reported. However, the broader class of benzofuran derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities.[10][11][12]

Antimicrobial Activity

Derivatives of this compound have been tested for their antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts.[4][5] The general mechanism of action for antimicrobial benzofurans is not fully elucidated but is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [13]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6][10][14] The proposed mechanisms of action for anticancer benzofurans are diverse and can include the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS) leading to oxidative stress, and cell cycle arrest.[10][15]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound belongs to the promising class of benzofuran compounds. While specific biological data for this particular molecule is limited, the available information on its derivatives suggests potential for antimicrobial and anticancer applications. Further research is warranted to fully elucidate its synthesis, characterize its biological activity profile, and determine its precise mechanism of action. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this and related benzofuran structures.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [cymitquimica.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, a benzofuran derivative of interest to researchers and professionals in drug discovery and development. This document outlines the key spectroscopic techniques and experimental protocols necessary for the unambiguous identification and characterization of this compound.

Structural and Physicochemical Properties

This compound possesses the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol .[1][2][3] Its core structure consists of a fused benzofuran ring system, substituted with a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₄ | [1][2][3] |

| Molecular Weight | 206.19 g/mol | [1][2][3] |

| IUPAC Name | 5-Methoxy-2-methyl-1-benzofuran-3-carboxylic acid | |

| CAS Number | 29735-88-4 | [1][2] |

Spectroscopic Data for Structure Elucidation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |

| ~12-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region. |

| ~7.4-7.5 | Doublet | 1H | H-4 | Aromatic proton ortho to the methoxy group. |

| ~7.3-7.4 | Doublet | 1H | H-7 | Aromatic proton coupled to H-6. |

| ~6.8-6.9 | Doublet of Doublets | 1H | H-6 | Aromatic proton coupled to H-7 and H-4. |

| ~3.8-3.9 | Singlet | 3H | -OCH₃ | Protons of the methoxy group. |

| ~2.7-2.8 | Singlet | 3H | -CH₃ | Protons of the methyl group at the 2-position. |

Predicted data based on ¹H NMR data for methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

| ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |

| ~155-160 | C-7a | Quaternary carbon of the benzofuran ring adjacent to the oxygen atom. |

| ~150-155 | C-5 | Aromatic carbon bearing the methoxy group. |

| ~145-150 | C-2 | Carbon of the furan ring bearing the methyl group. |

| ~125-130 | C-3a | Quaternary carbon at the fusion of the benzene and furan rings. |

| ~115-120 | C-7 | Aromatic carbon. |

| ~110-115 | C-4 | Aromatic carbon. |

| ~100-105 | C-6 | Aromatic carbon. |

| ~100-105 | C-3 | Carbon of the furan ring bearing the carboxylic acid. |

| ~55-60 | -OCH₃ | Carbon of the methoxy group. |

| ~15-20 | -CH₃ | Carbon of the methyl group. |

Predicted data based on general chemical shift values for similar functional groups and benzofuran structures.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| 1600-1450 | Medium-Strong | C=C stretching of the aromatic ring |

| ~1250 | Strong | C-O stretch of the aryl ether |

| ~1200 | Strong | C-O stretch of the carboxylic acid |

Predicted data based on characteristic IR absorption frequencies for organic functional groups.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 206 | High | [M]⁺ (Molecular Ion) |

| 191 | Medium | [M - CH₃]⁺ |

| 163 | Medium | [M - COOH]⁺ |

| 148 | High | [M - COOH - CH₃]⁺ |

Predicted data based on the molecular weight and expected fragmentation patterns of benzofuran carboxylic acids.[7]

Experimental Protocols

The following are generalized protocols for the key experiments involved in the structure elucidation of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the hydrolysis of its corresponding ester, ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate.[8]

Procedure:

-

Dissolve ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate in ethanol.

-

Add an aqueous solution of a strong base, such as potassium hydroxide.

-

Heat the reaction mixture at reflux for several hours (e.g., 12 hours).[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is exchangeable in CDCl₃).

-

Filter the solution into a clean 5 mm NMR tube.

Data Acquisition (¹H and ¹³C):

-

Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

-

Place a small amount of the solid, powdered sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, the carboxylic acid must first be derivatized to a more volatile ester (e.g., methyl ester) using a reagent like diazomethane or by Fischer esterification.

Derivatization (Methylation):

-

Dissolve the carboxylic acid in a suitable solvent (e.g., diethyl ether).

-

Add a solution of diazomethane in diethyl ether dropwise until a faint yellow color persists.

-

Quench any excess diazomethane with a few drops of acetic acid.

-

Remove the solvent under a stream of nitrogen.

GC-MS Analysis:

-

Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).

-

Inject an aliquot of the solution into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte.

-

The mass spectrometer is typically operated in electron ionization (EI) mode, and spectra are recorded over a mass range of m/z 50-500.

Biological Context and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including potential as anticancer agents. Some derivatives have been shown to modulate key cellular signaling pathways such as the mTOR (mammalian target of rapamycin) and STING (stimulator of interferon genes) pathways.[9][10][11][12][13][14][15][16][17][18] While the specific activity of this compound has not been extensively characterized, its structural similarity to other biologically active benzofurans suggests it may also interact with these pathways.

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for the synthesis, purification, and subsequent biological screening of this compound.

Potential Interaction with the mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in many cancers. Benzofuran derivatives have been investigated as potential inhibitors of this pathway.

Caption: A simplified diagram of the mTOR signaling pathway, indicating the potential inhibitory role of benzofuran derivatives.

References

- 1. This compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid (C11H10O4) [pubchemlite.lcsb.uni.lu]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 17. mTOR - Wikipedia [en.wikipedia.org]

- 18. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

Potential Therapeutic Applications of the 5-Methoxy-2-methyl-benzofuran-3-carboxylic Acid Scaffold: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide array of pharmacological properties. This technical whitepaper explores the potential therapeutic uses of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid and its derivatives. While direct biological data on the parent carboxylic acid is limited in publicly available literature, extensive research on its closely related analogues, particularly its methyl ester and other functionalized derivatives, reveals significant potential in several key therapeutic areas. These include oncology, infectious diseases, neuroprotection, and the management of fluid balance. This document summarizes the existing preclinical data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals interested in this promising chemical scaffold.

Introduction

Benzofuran derivatives have long been a subject of intense scientific investigation due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] The specific scaffold, this compound, serves as a key structural core for a variety of synthetic derivatives that have been evaluated for therapeutic potential. The presence of the methoxy group, methyl group, and carboxylic acid functionality provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This whitepaper will delve into the preclinical evidence supporting the exploration of this scaffold in oncology, infectious diseases, neurodegenerative disorders, and as a novel diuretic agent.

Potential Therapeutic Areas

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. Halogenated derivatives, in particular, have shown increased potency.

-

Mechanism of Action: The primary anticancer mechanism observed for derivatives of this scaffold is the induction of apoptosis and cell cycle arrest.[5] Studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate revealed that these compounds can induce apoptosis and cause cell cycle arrest at the S and G2/M phases in lung cancer cells (A549).[5] Furthermore, some benzofuran derivatives are known to inhibit tubulin polymerization, a critical process in cell division.[5] A structurally related compound, 6-Methoxy-2-methylbenzofuran-3-carboxylic acid, is a key intermediate in the synthesis of Fruquintinib, a potent VEGFR inhibitor used in the treatment of metastatic colorectal cancer, highlighting the relevance of this scaffold in targeting angiogenesis.[6][7][8][9][10]

-

Quantitative Data:

| Derivative | Cell Line | IC50 (µM) | Reference |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 6.3 ± 2.5 | [5] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Hepatocellular Carcinoma) | 11 ± 3.2 | [5] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 3.5 ± 0.6 | [5] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Hepatocellular Carcinoma) | 3.8 ± 0.5 | [5] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 (Colorectal Adenocarcinoma) | 10.8 ± 0.9 | [5] |

Antimicrobial Activity

The benzofuran core is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of pathogens.

-

Spectrum of Activity: Halogenated and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been tested against Gram-positive cocci, Gram-negative rods, and various yeasts.[11][12] Brominated derivatives, such as methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, have demonstrated notable antifungal activity against Candida species.[13]

-

Quantitative Data:

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans | 100 | [14] |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida parapsilosis | 100 | [14] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive bacteria | 50-200 | [14] |

| Aza-benzofuran derivative | Salmonella typhimurium | 12.5 | [15] |

| Aza-benzofuran derivative | Escherichia coli | 25 | [15] |

| Aza-benzofuran derivative | Staphylococcus aureus | 12.5 | [15] |

Neuroprotective Effects

Recent studies have highlighted the potential of benzofuran derivatives in the treatment of neurodegenerative diseases. Their mechanism of action appears to be multifactorial, involving antioxidant and anti-excitotoxic properties.

-

Mechanism of Action: 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown protective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary rat cortical neurons.[1][16][17] This is a key pathological process in various neurological disorders. Some of these derivatives also exhibit significant reactive oxygen species (ROS) scavenging and inhibition of lipid peroxidation, indicating a role in mitigating oxidative stress, another critical factor in neurodegeneration.[1][16][17]

Diuretic Potential via Pendrin Inhibition

A novel and promising application for this scaffold is in the development of diuretics through the inhibition of pendrin (SLC26A4), an anion exchanger in the kidney.

-

Mechanism of Action: A 3-carboxy-2-methylbenzofuran derivative was identified as a potent inhibitor of pendrin.[2] Inhibition of pendrin in the kidney can lead to increased salt and water excretion. In a murine model, a potent benzofuran-based pendrin inhibitor was shown to significantly potentiate the diuretic effect of furosemide, suggesting a potential therapeutic strategy for edema and hypertension.[2]

-

Quantitative Data:

| Derivative | Target | IC50 | Reference |

| 3-carboxy-2-methylbenzofuran derivative (1a) | Pendrin (SLC26A4) | 4.1 µM | [2] |

| Optimized benzofuran analog (1d) | Pendrin (SLC26A4) | ~0.5 µM | [2] |

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to the methyl ester of the title compound starts from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.[11]

-

Methylation: A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (1 equivalent), K2CO3 (1 equivalent), and an excess of dimethyl sulfate (3 equivalents) in acetone is refluxed for 48 hours.

-

Work-up: The reaction mixture is filtered while hot, and the solvent is evaporated.

-

Purification: The residue is purified by column chromatography on silica gel using chloroform as the eluent to yield methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.[11]

Further modifications, such as halogenation, can be carried out on this intermediate. For example, bromination can be achieved using Br2 to introduce bromine atoms at various positions.[11]

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][13][18][19]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12][15][20][21][22]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

NMDA-Induced Excitotoxicity Assay

This assay evaluates the neuroprotective effect of a compound against glutamate-induced cell death in primary neurons.[2][23][24][25][26]

-

Neuron Culture: Primary cortical or hippocampal neurons are cultured to maturity.

-

Compound Pre-treatment: Neurons are pre-incubated with the test compound for a specific duration.

-

NMDA Treatment: NMDA is added to the culture medium to induce excitotoxicity.

-

Recovery: After a defined exposure time, the NMDA-containing medium is replaced with fresh medium, and the cells are allowed to recover.

-

Viability Assessment: Cell viability is assessed using methods such as the LDH assay, which measures the release of lactate dehydrogenase from damaged cells.

Visualizations

Signaling Pathways

Caption: Putative anticancer mechanisms of benzofuran derivatives.

Caption: Neuroprotective mechanisms of benzofuran derivatives.

Experimental Workflows

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Caption: Workflow for antimicrobial susceptibility (MIC) testing.

Conclusion and Future Directions

Future research should focus on several key areas:

-

Synthesis and Screening of the Parent Compound: A thorough biological evaluation of this compound is warranted to establish a baseline of activity for this scaffold.

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the lead derivatives identified in the literature is crucial. This includes exploring a wider range of substitutions on the benzofuran ring and the carboxylic acid moiety to enhance potency and selectivity.

-

In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds will be essential for their rational development as therapeutic agents.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 2. bio-protocol.org [bio-protocol.org]

- 3. In vitro tubulin polymerization assay [bio-protocol.org]

- 4. In Vitro Tubulin Polymerization Assays [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The pharmacodynamics and Synthetic method of Fruquintinib_Chemicalbook [chemicalbook.com]

- 8. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]

- 9. Fruquintinib - Wikipedia [en.wikipedia.org]

- 10. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 14. ulab360.com [ulab360.com]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 17. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 18. static.igem.wiki [static.igem.wiki]

- 19. broadpharm.com [broadpharm.com]

- 20. protocols.io [protocols.io]

- 21. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 22. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid (C₁₁H₁₀O₄, Molar Mass: 206.19 g/mol , CAS: 29735-88-4). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | -COOH |

| ~7.3-7.5 | Doublet | 1H | Ar-H |

| ~7.0-7.2 | Doublet | 1H | Ar-H |

| ~6.8-7.0 | Doublet of doublets | 1H | Ar-H |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~2.5 | Singlet | 3H | -CH₃ |

Note: Predicted chemical shifts are based on the analysis of similar benzofuran structures and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-175 | C=O (Carboxylic acid) |

| ~155-160 | C-O (Benzofuran ring) |

| ~150-155 | C-OCH₃ (Aromatic) |

| ~120-130 | Aromatic CH |

| ~110-120 | Aromatic CH |

| ~100-110 | Aromatic CH |

| ~115-125 | Quaternary C (Benzofuran ring) |

| ~140-150 | Quaternary C (Benzofuran ring) |

| ~55-60 | -OCH₃ |

| ~10-15 | -CH₃ |

Note: Predicted chemical shifts are based on established ranges for the respective functional groups and carbon environments.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1200 | Strong | C-O stretch (Carboxylic acid) |

Note: The characteristic broad O-H stretch is a hallmark of a carboxylic acid and is due to hydrogen bonding.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 206.0579 | [M]⁺ |

| 207.0652 | [M+H]⁺ |

| 229.0471 | [M+Na]⁺ |

| 189.0551 | [M-OH]⁺ |

| 161.0602 | [M-COOH]⁺ |

Note: Data is based on predicted fragmentation patterns for this molecule. The exact mass and relative abundances may vary in experimental data.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized for the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 14 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample compartment or the KBr pellet without the sample is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI-MS):

-

Ionization mode: Positive or negative ion mode.

-

Mass range: m/z 50-500.

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.

-

-

Data Acquisition (EI-MS):

-

The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph.

-

Electron energy: 70 eV.

-

Mass range: m/z 35-500.

-

Logical Relationships in Spectroscopic Analysis

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its structural motif is present in numerous compounds with therapeutic potential. This guide outlines three principal synthetic strategies, starting from readily available precursors. Each route is detailed with experimental procedures, quantitative data, and logical diagrams to facilitate understanding and replication.

Synthetic Route A: Methylation of a Pre-formed Benzofuran Core

This approach relies on the synthesis of a hydroxylated benzofuran precursor, 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, followed by methylation of the phenolic hydroxyl group.

Workflow for Synthetic Route A

Caption: Synthetic workflow for Route A, starting from p-methoxyphenol.

Experimental Protocols for Route A

Step A1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde from p-Methoxyphenol (Reimer-Tiemann Reaction)

-

Procedure: p-Methoxyphenol is dissolved in a solution of sodium hydroxide. Chloroform is then added portion-wise while maintaining the reaction temperature. The reaction mixture is heated, followed by acidification and steam distillation to yield 2-hydroxy-5-methoxybenzaldehyde.[1][2]

-

Quantitative Data: Yields of up to 79% have been reported for this reaction.[1]

Step A2: Synthesis of Ethyl 5-hydroxy-2-methyl-benzofuran-3-carboxylate

-

This step involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with ethyl 2-chloropropionate in the presence of a base to form the benzofuran ring. Detailed experimental protocol for this specific transformation was not found in the provided search results, but it follows standard procedures for benzofuran synthesis.

Step A3: Hydrolysis to 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid

-

The ester from the previous step is hydrolyzed using a base such as sodium hydroxide in an alcoholic solvent, followed by acidification to precipitate the carboxylic acid.

Step A4: Synthesis of Methyl 5-methoxy-2-methyl-benzofuran-3-carboxylate

-

Procedure: A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), potassium carbonate (20 mmol), and an excess of dimethyl sulfate (60 mmol) in acetone (30 mL) is refluxed for 48 hours. After completion, the mixture is filtered while hot, and the solvent is evaporated. The residue is then purified by column chromatography on silica gel using chloroform as the eluent.[3]

-

Quantitative Data: This procedure yields a white powder with a reported yield of 78%.[3]

Step A5: Hydrolysis to this compound

-

The resulting methyl ester is hydrolyzed to the final carboxylic acid using a strong base like potassium hydroxide in an ethanol-water mixture, followed by acidification.

Synthetic Route B: De Novo Benzofuran Synthesis via Perkin-type Reaction

This route constructs the benzofuran ring from a substituted phenoxypropanoic acid, which is synthesized from a commercially available substituted phenol.

Workflow for Synthetic Route B

Caption: Synthetic workflow for Route B, a de novo synthesis.

Experimental Protocols for Route B

Step B1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

-

This step is identical to Step A1 in Route A.

Step B2: Synthesis of 2-(2-Formyl-5-methoxyphenoxy)propanoic acid

-

Procedure: 2-Hydroxy-5-methoxybenzaldehyde is reacted with ethyl 2-bromopropionate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to yield the corresponding ether. This intermediate ester is then hydrolyzed with a base (e.g., NaOH or KOH) to give the carboxylic acid.

Step B3: Cyclization to this compound (Perkin Reaction)

-

Procedure: 2-(2-Formyl-5-methoxyphenoxy)propanoic acid is heated with acetic anhydride and a base, such as sodium acetate or triethylamine. This intramolecular condensation and subsequent dehydration lead to the formation of the benzofuran ring. Specific conditions for this exact substrate were not detailed in the search results but follow the general Perkin reaction mechanism for benzofuran synthesis.

Synthetic Route C: Hydrolysis of Ethyl 5-Methoxy-2-methylbenzofuran-3-carboxylate

This is a straightforward route that begins with the ester of the target molecule, which can be synthesized or procured commercially.

Workflow for Synthetic Route C

Caption: Synthetic workflow for Route C, starting from the ethyl ester.

Experimental Protocols for Route C

Step C1: Synthesis of Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate

-

This key starting material can be synthesized via several methods, including the reaction of 2-hydroxy-5-methoxybenzaldehyde with ethyl 2-chloropropionate as outlined in Route A, Step A2.

Step C2: Hydrolysis to this compound

-

Procedure: Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate is hydrolyzed by heating with an aqueous ethanolic solution of potassium hydroxide. The reaction is typically carried out at around 80°C for several hours.

-

Quantitative Data: A reported protocol indicates a yield of 97% for this hydrolysis step when conducted with potassium hydroxide in ethanol and water at 80°C for 12 hours.[4]

Quantitative Data Summary

| Route | Step | Starting Material(s) | Key Reagents | Conditions | Yield |

| A | A1 | p-Methoxyphenol | Chloroform, NaOH | Reimer-Tiemann | up to 79%[1] |

| A4 | 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Dimethyl sulfate, K₂CO₃, Acetone | Reflux, 48h | 78%[3] | |

| B | B1 | p-Methoxyphenol | Chloroform, NaOH | Reimer-Tiemann | up to 79%[1] |

| B3 | 2-(2-Formyl-5-methoxyphenoxy)propanoic acid | Acetic anhydride, base | Perkin Reaction | - | |

| C | C2 | Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate | KOH, Ethanol, Water | 80°C, 12h | 97%[4] |

Note: Yields are as reported in the cited literature and may vary depending on experimental conditions. A dash (-) indicates that specific quantitative data was not available in the search results.

Conclusion

The synthesis of this compound can be accomplished through several viable routes. Route C, the hydrolysis of the corresponding ethyl ester, appears to be the most direct and highest-yielding final step, provided the ester is readily accessible. Routes A and B offer pathways from more fundamental starting materials like p-methoxyphenol, involving the construction of the benzofuran ring system. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The experimental protocols and data presented in this guide provide a solid foundation for researchers to select and implement the most suitable synthesis for their specific needs.

References

The Obscure Presence: A Technical Guide to the Natural Occurrence of Benzofuran Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Benzofuran carboxylic acids and their derivatives represent a class of naturally occurring heterocyclic compounds that have garnered significant interest within the scientific community. Exhibiting a wide array of biological activities, these molecules, found in various plant and fungal species, hold potential as lead compounds in drug discovery and development. This technical guide provides an in-depth overview of the natural occurrence of benzofuran carboxylic acids, detailing their sources, isolation methodologies, and known biological signaling pathways.

Natural Sources and Quantitative Data

Benzofuran carboxylic acids are biosynthesized by a range of terrestrial plants and fungi. While their presence is widespread, their concentration in natural sources is often low, posing a challenge for extraction and isolation. Key natural sources identified to date include:

-

Plants: The genus Tephrosia, particularly Tephrosia purpurea, is a known producer of benzofuran derivatives. One such compound isolated is 4-methoxybenzofuran-5-carboxamide. However, literature suggests that it can only be isolated in small quantities from its natural source, making chemical synthesis the preferred method for obtaining larger amounts for research purposes.[1][2] Another plant family, the Moraceae, with species like Morus alba, has also been reported to contain benzofuran derivatives.

-

Fungi: The medicinal mushroom Ganoderma lingzhi is a notable fungal source of spiro[benzofuran-2,1'-cyclopentane]-2'-carboxylic acid derivatives. These compounds contribute to the diverse pharmacological profile of this well-known fungus. The genus Penicillium, particularly marine-derived species like Penicillium crustosum, also produces a variety of benzofuran compounds.[3][4][5]

Quantitative data on the natural abundance of specific benzofuran carboxylic acids is scarce in the available literature. The recurring theme is the low yield from natural extraction, which has driven extensive research into synthetic methodologies to produce these compounds and their analogs in larger quantities for further investigation.

Table 1: Naturally Occurring Benzofuran Carboxylic Acids and Their Sources

| Compound Name/Derivative | Natural Source | Family/Genus | Reported Yield |

| 4-Methoxybenzofuran-5-carboxamide | Tephrosia purpurea | Fabaceae | Small quantities |

| Spiro[benzofuran-2,1'-cyclopentane]-2'-carboxylic acid derivatives | Ganoderma lingzhi | Ganodermataceae | Not specified |

| Various Benzofuran Derivatives | Penicillium crustosum | Aspergillaceae | Not specified |

| Various Benzofuran Derivatives | Morus alba | Moraceae | Not specified |

Experimental Protocols: A General Approach to Isolation and Purification

Due to the limited availability of detailed protocols specifically for benzofuran carboxylic acids, a general methodology adapted from the extraction of secondary metabolites from plant and fungal sources is presented below. This protocol serves as a foundational workflow that can be optimized for specific target molecules.

1. Extraction of Chemical Constituents from Tephrosia purpurea

This protocol provides a general method for the extraction of various chemical constituents from the aerial parts of Tephrosia purpurea, which can be adapted for the targeted isolation of benzofuran derivatives.[6]

-

Plant Material Preparation: Air-dry the aerial parts of Tephrosia purpurea and crush them into a coarse powder.

-

Solvent Extraction:

-

Perform an exhaustive extraction of the powdered plant material (e.g., 500 g) with a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH) at room temperature.

-

Remove the solvent from the extract under reduced pressure to obtain a crude residue (e.g., 35 g).

-

-

Chromatographic Fractionation:

-

Subject the crude residue to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, starting with n-hexane, followed by increasing proportions of CH2Cl2, and then CH2Cl2 with increasing proportions of MeOH.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification of Benzofuran Derivatives:

-

Combine fractions showing the presence of compounds with UV activity characteristic of benzofurans.

-

Further purify these fractions using Sephadex LH-20 column chromatography with an appropriate solvent system (e.g., a mixture of n-hexane, CH2Cl2, and MeOH).

-

Final purification of isolated compounds can be achieved by preparative high-performance liquid chromatography (HPLC).

-

Workflow for Extraction and Isolation from Tephrosia purpurea

Biological Signaling Pathways

Benzofuran derivatives have been shown to modulate several key signaling pathways implicated in various diseases, highlighting their therapeutic potential.

1. Inhibition of NF-κB and MAPK Signaling Pathways

Several natural products are known to play an anti-tumor role by affecting signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7] Benzofuran derivatives have been identified as potential inhibitors of these inflammatory pathways. The NF-κB and MAPK signaling cascades are crucial in regulating the expression of pro-inflammatory genes. By inhibiting these pathways, benzofuran carboxylic acids can exert anti-inflammatory effects.

The diagram below illustrates the general mechanism of NF-κB activation and the potential point of inhibition by benzofuran derivatives.

References

- 1. cd-genomics.com [cd-genomics.com]

- 2. The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical constituents of Tephrosia purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, a benzofuran derivative of interest to researchers in medicinal chemistry and drug development.

Core Molecular Data

This compound is a heterocyclic compound featuring a benzofuran core structure. The key quantitative data for this molecule are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₀O₄ | [1][2] |

| Molecular Weight | 206.19 g/mol | [1][2] |

| CAS Number | 29735-88-4 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, beginning with the methylation of a hydroxylated precursor followed by hydrolysis of the resulting ester. The following protocol is based on established methodologies for the synthesis of similar benzofuran derivatives.[3][4]

Step 1: Methylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid to yield Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate [3]

-

Materials: 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), Potassium Carbonate (K₂CO₃, 20 mmol), Dimethyl Sulfate ((CH₃O)₂SO₂, 60 mmol), Acetone (30 mL).

-

Procedure:

-

A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, potassium carbonate, and an excess of dimethyl sulfate in acetone is refluxed for 48 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the hot mixture is filtered to remove solid residues.

-

The solvent is evaporated from the filtrate to yield the crude product.

-

The residue is then purified by column chromatography on silica gel using chloroform as the eluent to obtain the pure methyl ester.

-

Step 2: Hydrolysis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate [4]

-

Materials: Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, 2 M Sodium Hydroxide (NaOH), Ethanol, 2 M Hydrochloric Acid (HCl).

-

Procedure:

-

A mixture of the methyl ester and 2 M NaOH in ethanol is heated for 1 hour.

-

The bulk of the solvent is evaporated under reduced pressure.

-

The residue is then acidified with 2 M HCl, which results in the precipitation of the carboxylic acid.

-

The mixture is cooled to room temperature, and the precipitate is collected by filtration to yield this compound.

-

Experimental Workflow and Diagrams

The synthesis process can be visualized as a two-step sequence. The following diagram illustrates the workflow from the starting material to the final product.

Biological and Research Context

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered attention for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Specifically, derivatives of 2- and 3-benzofurancarboxylic acid have been noted for their potential selective cytotoxicity against human cancer cell lines. The structural features of this compound, such as the methoxy group and the carboxylic acid moiety, provide opportunities for further chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[4] Research into compounds with this scaffold is ongoing, with a focus on synthesizing new derivatives with enhanced biological efficacy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-2-methyl-benzofuran-3-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid and its derivatives. Benzofuran derivatives are a significant class of heterocyclic compounds that are widely investigated in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines a reliable synthetic route, starting from the commercially available 4-methoxyphenol, and includes methods for further derivatization.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process. The general workflow involves the synthesis of the key intermediate, 5-hydroxy-2-methyl-benzofuran-3-carboxylic acid, followed by methylation and subsequent hydrolysis to yield the target carboxylic acid. Further derivatization, such as halogenation, can be performed on the methylated intermediate.

Caption: Overall workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxy-2-methyl-benzofuran-3-carboxylic Acid (Starting Material)

This protocol is based on established methods for synthesizing substituted benzofurans.

Materials:

-

4-Methoxyphenol

-

Chloroform

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Acetone

-

Ethanol

Procedure:

-

Reimer-Tiemann Reaction: To a solution of 4-methoxyphenol in aqueous sodium hydroxide, slowly add chloroform while maintaining the temperature below 10 °C. Stir the mixture at room temperature for several hours. Acidify the reaction mixture with hydrochloric acid to precipitate 2-hydroxy-5-methoxybenzaldehyde. Filter, wash with water, and dry the product.

-

Reaction with Ethyl Chloroacetate: Reflux a mixture of 2-hydroxy-5-methoxybenzaldehyde, ethyl chloroacetate, and anhydrous potassium carbonate in acetone for 24 hours. After cooling, filter off the inorganic salts and evaporate the solvent to obtain ethyl 2-formyl-5-methoxyphenoxyacetate.

-

Intramolecular Cyclization and Saponification: Heat the crude ethyl 2-formyl-5-methoxyphenoxyacetate with sodium acetate and acetic anhydride. This will effect an intramolecular Perkin condensation to form the benzofuran ring. The resulting product is then hydrolyzed by refluxing with aqueous sodium hydroxide in ethanol. After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate 5-hydroxy-2-methyl-benzofuran-3-carboxylic acid. Filter the solid, wash with water, and recrystallize from ethanol.

Protocol 2: Synthesis of Methyl 5-Methoxy-2-methyl-benzofuran-3-carboxylate

This protocol describes the methylation of the hydroxyl group and esterification of the carboxylic acid in a single step.[1]

Materials:

-

5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

-

Dimethyl sulfate ((CH₃O)₂SO₂)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Silica gel for column chromatography

-

Chloroform

Procedure:

-

In a round-bottom flask, combine 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), anhydrous potassium carbonate (20 mmol), and acetone (30 mL).

-

To this suspension, add an excess of dimethyl sulfate (60 mmol).

-

Reflux the mixture for 48 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a chloroform-methanol (98:2 v/v) eluent.[1]

-

After the reaction is complete, filter the hot mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel, using chloroform as the eluent.

-

Evaporate the solvent from the collected fractions to yield methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate as a white powder.[1]

Protocol 3: Synthesis of this compound

This protocol outlines the hydrolysis of the methyl ester to the target carboxylic acid.

Materials:

-

Methyl 5-methoxy-2-methyl-benzofuran-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 5-methoxy-2-methyl-benzofuran-3-carboxylate in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add concentrated hydrochloric acid to acidify the mixture until a precipitate forms.

-

Filter the precipitate, wash thoroughly with cold water, and dry to obtain this compound.

Protocol 4: Synthesis of Halogenated Derivatives (Example: Bromination)

This protocol provides an example of further derivatization of the methyl ester intermediate.[1]

Materials:

-

Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

Procedure:

-

Dissolve methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (20 mmol) in chloroform (20 mL).

-

Separately, prepare a solution of bromine (20 mmol) in chloroform (10 mL).

-

Add the bromine solution dropwise to the solution of the benzofuran derivative with stirring over 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 8 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography.

Data Presentation

The following tables summarize the quantitative data for the synthesized compounds based on literature reports.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | C₁₂H₁₂O₄ | 220.22 | 78 | 54-55 | [1] |

| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid | C₁₃H₁₂O₅ | 248.23 | 30 | 249-250 | [3] |

| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | C₁₂H₁₁BrO₄ | 299.12 | - | - | [1] |

| Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | C₁₂H₁₀Br₂O₄ | 378.01 | 70 | 153-155 | [1] |

Table 2: ¹H-NMR Spectroscopic Data (in CDCl₃, δ ppm)

| Compound | Ar-H | COOCH₃ | OCH₃ | CH₃ | Other | Reference |

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 7.44 (d, 1H), 7.33 (d, 1H), 6.85 (m, 1H) | 3.94 (s, 3H) | 3.87 (s, 3H) | 2.74 (s, 3H) | - | [1] |

| Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | 7.66 (s, 1H), 7.41 (s, 1H) | 3.94 (s, 3H) | 3.90 (s, 3H) | - | 4.84 (s, 2H, CH₂Br) | [1] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations described in the protocols.

Caption: Logical flow of the synthesis and derivatization of this compound.

References

Application Notes and Protocols: 5-Methoxy-2-methyl-benzofuran-3-carboxylic Acid in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[1] In the field of oncology, derivatives of benzofuran have shown considerable promise as anticancer agents, demonstrating cytotoxicity against various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[1][2]

This document focuses on the application of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid and its derivatives in anticancer research. While research has primarily centered on the pharmacological activities of its derivatives, the parent compound serves as a crucial starting point for synthesis. These notes provide a summary of the cytotoxic activities of key derivatives, detailed protocols for evaluating their anticancer effects, and visualizations of the implicated biological pathways.

Data Presentation: Cytotoxicity of Benzofuran Derivatives

The anticancer potential of derivatives of this compound has been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the cytotoxic activity.

Table 1: Cytotoxicity (IC50, µM) of Halogenated Benzofuran-3-Carboxylate Derivatives

| Compound ID | Derivative Name | A549 (Lung) | HepG2 (Liver) | SW620 (Colon) | HCT116 (Colon) |

| Compound 7 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 6.3 ± 2.5 | 11.0 ± 3.2 | - | - |

| Compound 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 3.5 ± 0.6 | 3.8 ± 0.5 | 10.8 ± 0.9 | >25 |

Data sourced from a study on halogen derivatives, indicating that the presence of bromine and a methoxy group can enhance cytotoxic potential.[2]

Table 2: Cytotoxicity (IC50, µM) of Various Benzofuran Derivatives in Different Cancer Cell Lines

| Compound Class | Cell Line | Compound | IC50 (µM) |

| Benzofuran-2-carbohydrazide | A549 (Lung) | Derivative 16b (with p-methoxy group) | 1.48 |

| Benzofuran-based carboxylic acid | MDA-MB-231 (Breast) | Derivative 44b | 2.52 |

| 3-oxadiazolylbenzofuran | HCT116 (Colon) | Bromo derivative 14c | 3.27 |

| 2(3)-phenylbenzofuran | - | 4,6-di(benzyloxy)-3-phenylbenzofuran 5a | 0.874 (Pin1 inhibition) |

This table presents a selection of data from a review on benzofuran scaffolds, showcasing the broad anticancer activities of different derivatives.[3]

Experimental Workflow and Protocols

A typical workflow for evaluating the anticancer properties of a novel benzofuran derivative involves a series of in vitro assays to determine its cytotoxicity and elucidate its mechanism of action.

Caption: General experimental workflow for anticancer evaluation.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effect of the test compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Test compound

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after compound treatment.

Materials:

-

6-well plates

-

Test compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Collect cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software.

Signaling Pathways

Research on benzofuran derivatives suggests their anticancer effects are often mediated through the induction of apoptosis and disruption of the cell cycle.

Caption: Mitochondrial (intrinsic) pathway of apoptosis.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Activity Testing of Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial properties of benzofuran compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This document outlines the key methodologies for determining antimicrobial efficacy and presents collated data on various benzofuran derivatives.